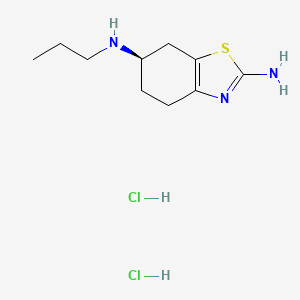

Dexpramipexole dihydrochloride

Description

Contextualization as a Research Neuroprotective Agent

Dexpramipexole (B1663564) dihydrochloride (B599025) has been investigated primarily for its potential therapeutic applications in neurodegenerative diseases. patsnap.com It is classified as a neuroprotective agent, a substance that aims to prevent or slow the progression of neuronal damage and death. clinisciences.commedchemexpress.combiocrick.com The primary focus of research has been on its potential to treat amyotrophic lateral sclerosis (ALS), a devastating neurodegenerative disorder characterized by the progressive loss of motor neurons. patsnap.comdovepress.com

The mechanism of action of dexpramipexole is believed to be centered on its ability to enhance mitochondrial function. patsnap.com Mitochondria, the powerhouses of the cell, are crucial for cellular energy production, and their dysfunction is a recognized feature in many neurodegenerative diseases. patsnap.com By improving mitochondrial efficiency, dexpramipexole may help reduce oxidative stress and cellular damage, thereby protecting neurons from degeneration. patsnap.com Research suggests that the compound can increase mitochondrial ATP production, reduce the generation of reactive oxygen species (ROS), and inhibit apoptotic (programmed cell death) pathways. clinisciences.commedchemexpress.combiocrick.comnih.gov These actions collectively contribute to increased cell survival in the face of various neurotoxins and cellular stressors. clinisciences.commedchemexpress.combiocrick.com

While initial clinical trials in ALS showed some promise in early phases, a large Phase III trial did not meet its primary efficacy endpoints, leading to the discontinuation of its development for this indication. wikipedia.orgjwatch.org However, the research has provided valuable insights into the compound's biological effects. An unexpected observation during the ALS trials was the significant reduction of eosinophils, a type of white blood cell. wikipedia.orgareteiatx.com This has led to a shift in research focus towards eosinophil-associated diseases such as eosinophilic asthma and hypereosinophilic syndromes. wikipedia.orgareteiatx.compharmaceutical-technology.com

Academic Rationale for Research Focus: Enantiomeric Distinction from Pramipexole (B1678040)

A crucial aspect of understanding dexpramipexole is its relationship to pramipexole. Dexpramipexole is the (R)-(+)-enantiomer of pramipexole, while pramipexole itself is the (S)-(-)-enantiomer. wikipedia.orgnih.govresearchgate.netnih.gov Enantiomers are stereoisomers that are mirror images of each other and are non-superimposable, much like a person's right and left hands. This seemingly subtle difference in three-dimensional structure results in significantly different pharmacological properties.

Pramipexole is a potent dopamine (B1211576) agonist, meaning it binds to and activates dopamine receptors. wikipedia.orgnih.gov This activity is the basis for its use in treating Parkinson's disease and restless legs syndrome. nih.govmdpi.com However, this high affinity for dopamine receptors also leads to dose-limiting side effects. dovepress.comnih.gov

In contrast, dexpramipexole has a much lower affinity for dopamine receptors and, consequently, exhibits weak to no dopamine agonist activity at clinically relevant doses. clinisciences.commedchemexpress.combiocrick.comwikipedia.orgareteiatx.com This key distinction is the primary rationale for its investigation as a neuroprotective agent. The lack of significant dopaminergic activity allows for the administration of much higher doses of dexpramipexole compared to pramipexole, which is necessary to achieve the concentrations required for its neuroprotective effects without causing the side effects associated with dopamine receptor activation. dovepress.comnih.gov

The research into dexpramipexole's neuroprotective mechanisms, independent of dopamine receptor agonism, has focused on its effects on mitochondrial bioenergetics. nih.gov Studies have shown that dexpramipexole can increase the efficiency of the F1Fo ATP synthase, a key enzyme in mitochondrial energy production. nih.gov This action is believed to be central to its ability to protect neurons under stress. nih.govmdpi.com

Table 1: Key Distinctions Between Dexpramipexole and Pramipexole

| Feature | Dexpramipexole | Pramipexole |

|---|---|---|

| Enantiomer | (R)-(+) | (S)-(-) |

| Primary Pharmacological Activity | Neuroprotective | Dopamine Agonist |

| Dopamine Receptor Affinity | Low | High |

| Primary Research Indication | Amyotrophic Lateral Sclerosis (initially), Eosinophilic Disorders | Parkinson's Disease, Restless Legs Syndrome |

| Mechanism of Neuroprotection | Enhances mitochondrial function | Antioxidant effects, inhibition of apoptotic enzymes |

Table 2: Research Findings on Dexpramipexole's Neuroprotective Mechanisms

| Research Finding | Description |

|---|---|

| Mitochondrial Function | Enhances mitochondrial efficiency and increases ATP production. patsnap.comnih.gov |

| Oxidative Stress | Reduces the production of mitochondrial reactive oxygen species (ROS). clinisciences.commedchemexpress.combiocrick.com |

| Apoptosis | Inhibits the activation of apoptotic pathways, leading to increased cell survival. clinisciences.commedchemexpress.combiocrick.com |

| Ischemic Injury | In experimental models of stroke, it reduced brain infarct size and improved neurological scores. biocrick.comnih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

104632-27-1 |

|---|---|

Molecular Formula |

C10H18ClN3S |

Molecular Weight |

247.79 g/mol |

IUPAC Name |

(6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrochloride |

InChI |

InChI=1S/C10H17N3S.ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;/h7,12H,2-6H2,1H3,(H2,11,13);1H/t7-;/m1./s1 |

InChI Key |

YLOYRMPMRZXEMW-OGFXRTJISA-N |

SMILES |

CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl |

Isomeric SMILES |

CCCN[C@@H]1CCC2=C(C1)SC(=N2)N.Cl |

Canonical SMILES |

CCCNC1CCC2=C(C1)SC(=N2)N.Cl |

Appearance |

Assay:≥95%A crystalline solid |

Synonyms |

N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride |

Origin of Product |

United States |

Mechanistic Investigations of Dexpramipexole Dihydrochloride S Cellular and Molecular Actions

Mitochondrial Bioenergetics and Function Modulation

Dexpramipexole (B1663564) directly influences mitochondrial bioenergetics, enhancing the efficiency of energy production and protecting the organelle from stress-induced damage. nih.gov

F1Fo ATP Synthase Interaction and Activity

Dexpramipexole is recognized for its unique ability to interact directly with the F1Fo-ATP synthase complex, a critical enzyme in the mitochondrial inner membrane responsible for synthesizing adenosine (B11128) triphosphate (ATP). nih.govresearchgate.net Research indicates that radiolabeled Dexpramipexole binds specifically to the β and oligomycin (B223565) sensitivity-conferring protein (OSCP) subunits of the F1Fo ATP synthase. These subunits constitute the stator stalk of the enzyme complex. This interaction is believed to induce functional conformational changes in the enzyme, leading to an increase in its activity. biocrick.com This direct binding and activation of F1Fo-ATP synthase is a key aspect of Dexpramipexole's mechanism. nih.govresearchgate.net

Regulation of Adenosine Triphosphate Synthesis and Oxygen Consumption

A significant consequence of Dexpramipexole's interaction with F1Fo-ATP synthase is the modulation of cellular energy metabolism. Studies have consistently shown that Dexpramipexole increases the production of ATP. nih.govresearchgate.net For instance, in SH-SY5Y neuroblastoma cells, treatment with Dexpramipexole led to a maximal increase in ATP levels of approximately 18%. This effect was confirmed to be mitochondrially-mediated, as similar increases were observed when cells were cultured in a galactose medium, which necessitates mitochondrial metabolism for ATP production. researchgate.net

Interestingly, this boost in ATP synthesis occurs alongside a reduction in oxygen consumption. nih.govresearchgate.netscite.ai This suggests that Dexpramipexole improves the metabolic efficiency of mitochondria, defined as the amount of ATP generated for a given amount of oxygen consumed. researchgate.net This enhanced efficiency is a hallmark of its action, distinguishing it from classical uncouplers that dissipate the proton gradient and increase oxygen consumption without ATP synthesis. researchgate.netwikipedia.org In isolated liver mitochondria, Dexpramipexole was shown to modestly increase ATP synthesis with a potent EC50 of 166 nM.

Table 1: Effect of Dexpramipexole on Mitochondrial Bioenergetics

| Parameter | Cell/System Type | Observation | Reference |

|---|---|---|---|

| ATP Levels | SH-SY5Y Neuroblastoma Cells | ~18% maximal increase | researchgate.net |

| ATP Synthesis | Isolated Liver Mitochondria | Increased synthesis (EC50 = 166 nM) | |

| Oxygen Consumption | SH-SY5Y Neuroblastoma Cells | Modestly decreased basal OCR | researchgate.net |

| Metabolic Efficiency | Whole Rat Brain Mitochondria | Improved | researchgate.net |

Mitochondrial Permeability Transition Pore Inhibition

The mitochondrial permeability transition pore (mPTP) is a non-selective channel in the inner mitochondrial membrane, the opening of which can lead to mitochondrial swelling and cell death. researchmap.jp Dexpramipexole has been shown to inhibit the opening of the mPTP. researchgate.netnih.gov This effect is thought to be related to its interaction with the F1Fo-ATP synthase, as components of this synthase are believed to form the mPTP. researchgate.netfrontiersin.org By inhibiting the mPTP, Dexpramipexole helps to prevent mitochondrial swelling and the subsequent release of factors that can trigger cell death pathways. nih.govbiocrick.com It has been demonstrated to inhibit an ion conductance consistent with the mPTP in brain-derived submitochondrial vesicles. However, one study noted that Dexpramipexole did not inhibit calcium-induced permeability transition in liver-derived mitochondria, suggesting its effects may be tissue or context-dependent. nih.gov

Intracellular Calcium Homeostasis Regulation

Proper regulation of intracellular calcium (Ca²⁺) is vital for neuronal function and survival. numberanalytics.com Mitochondria play a key role in buffering cytosolic Ca²⁺, sequestering it to prevent overload. nih.govresearchgate.net Dexpramipexole contributes to the maintenance of Ca²⁺ homeostasis, particularly under conditions of cellular stress like oxygen-glucose deprivation. nih.govbiocrick.com By preserving mitochondrial function and preventing mPTP opening, Dexpramipexole helps to prevent intracellular Ca²⁺ overload. nih.govbiocrick.com This action preserves organelle function and protects neurons from the detrimental effects of dysregulated calcium levels, which can include excitotoxicity and the activation of cell death pathways. researchgate.netnih.gov

Cellular Protection Mechanisms

Beyond its direct impact on mitochondrial bioenergetics, Dexpramipexole exerts protective effects on cells by mitigating oxidative stress.

Inhibition of Apoptotic Pathways and Enhancement of Cell Survival

Dexpramipexole dihydrochloride (B599025) has demonstrated significant neuroprotective properties by interfering with programmed cell death, known as apoptosis, and promoting the survival of cells. biocrick.commedchemexpress.comtargetmol.com Research indicates that the compound can reduce the production of mitochondrial reactive oxygen species (ROS), which are key signaling molecules in the initiation of apoptosis. medchemexpress.comtargetmol.commedchemexpress.com By mitigating oxidative stress, dexpramipexole helps to prevent the activation of apoptotic pathways. biocrick.commedchemexpress.comtargetmol.com

In various in vitro models, dexpramipexole has been shown to increase cell survival in the face of neurotoxins and the neurotoxicity associated with β-amyloid. biocrick.commedchemexpress.comtargetmol.com These protective effects are attributed to its ability to inhibit the enzymatic catalysts of apoptosis and preserve the structural and functional integrity of mitochondria. researchgate.net Studies have shown that dexpramipexole acts directly on mitochondria to stabilize ion conductances, which is crucial for maintaining the necessary gradients for ATP production. nih.gov This stabilization helps to prevent the downstream events that lead to neuronal cell death. researchgate.netnih.gov Furthermore, dexpramipexole has been observed to reduce apoptosis in models of oxidative stress. researchgate.netnih.gov

Normalization of Cellular Metabolic Profiles in Stress Conditions

Dexpramipexole has been shown to normalize the metabolic profiles of cells under stress, primarily by enhancing mitochondrial efficiency. nih.gov Cellular stress or injury often leads to mitochondrial dysfunction, characterized by an increase in large conductance mitochondrial membrane currents and a decrease in the efficiency of energy production. nih.gov This inefficiency can lead to cell death, particularly in neurons which have high energy demands. nih.gov

Research has demonstrated that dexpramipexole can increase the efficiency of oxidative phosphorylation. nih.gov It achieves this by decreasing oxygen consumption while maintaining or even increasing the production of adenosine triphosphate (ATP). nih.gov In cultured neurons and other cell lines, dexpramipexole has been shown to enhance mitochondrial metabolism. nih.gov For instance, in cultured hippocampal neurons, a 10μM concentration of dexpramipexole increased ATP levels by 11% compared to untreated cultures. nih.gov The compound also protects against the cytotoxic effects of proteasome inhibition by maintaining mitochondrial function. nih.govnih.gov This bioenergetic enhancement is believed to be a key mechanism behind its cell-protective effects. nih.gov

Table 1: Effect of Dexpramipexole on Cellular Bioenergetics

| Cell Type | Stress Condition | Dexpramipexole Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Cultured Hippocampal Neurons | Baseline | 10μM | 11% increase in ATP levels | nih.gov |

| SH-SY5Y Neuroblastoma Cells | Proteasome Inhibition | 30μM & 100μM | Significantly reduced PSI-mediated cell death | nih.gov |

| C2C12 Myoblast Cell Line | Baseline | Various | Altered bioenergetic parameters and ATP production | nih.gov |

| Cortical Neurons in Culture | Oxygen-Glucose Deprivation | Not specified | Increased mitochondrial ATP production, reduced energy failure | biocrick.com |

Anti-inflammatory and Immunomodulatory Effects

Attenuation of Microglial and Astrocyte Activation

Dexpramipexole has demonstrated anti-inflammatory effects by reducing the activation of microglia and astrocytes, which are key immune cells in the central nervous system. medchemexpress.comcore.ac.uk During neuroinflammation, these glial cells become activated and release pro-inflammatory cytokines, which can exacerbate neuronal damage. nih.gov

Studies in mouse models of sepsis-associated encephalopathy have shown that dexpramipexole can attenuate the lipopolysaccharide (LPS)-induced activation of microglia and astrocytes in the hippocampus. medchemexpress.com This reduction in glial activation contributes to its neuroprotective effects by suppressing neuroinflammation. medchemexpress.comlarvol.com The activation of glial cells is a common feature in many neurodegenerative diseases, and by modulating this response, dexpramipexole may help to slow disease progression. sbgg.org.br

Modulation of Eosinophil Homeostasis and Maturation Pathways

A significant and somewhat serendipitous discovery during the clinical development of dexpramipexole for amyotrophic lateral sclerosis (ALS) was its profound effect on eosinophil counts. researchgate.netresearchgate.net Dexpramipexole has been shown to be a potent eosinophil-lowering agent. clinicaltrialsarena.comwikipedia.org

Clinical studies have consistently demonstrated that dexpramipexole markedly lowers peripheral blood eosinophils in a dose- and time-dependent manner. researchgate.netareteiatx.com This effect typically develops after one month of treatment and reaches its maximum after three to four months. areteiatx.com The proposed mechanism is the inhibition of eosinophil maturation at the promyelocyte stage, suggesting an induction of maturational arrest in eosinophilopoiesis. researchgate.netresearchgate.net This targeted effect also extends to basophils, which show a similar reduction, suggesting a possible action on the common eosinophil-basophil progenitor cell. researchgate.netareteiatx.com

This eosinophil-lowering effect has led to the investigation of dexpramipexole for eosinophil-associated diseases. researchgate.netwikipedia.org For example, in a study on patients with chronic rhinosinusitis with nasal polyps, dexpramipexole reduced blood and nasal polyp tissue eosinophils by up to 94% and 97%, respectively. researchgate.net

Table 2: Effect of Dexpramipexole on Eosinophil and Basophil Counts

| Study Population | Dexpramipexole Dosage | Duration of Treatment | Key Findings | Reference |

|---|---|---|---|---|

| ALS Patients (Phase 3 Trial) | 300 mg daily | 6 months | Eosinophil count reduced from 0.58 x 10⁹/L to 0.02 x 10⁹/L | areteiatx.com |

| ALS Patients (Phase 2 & 3 Trials) | 50 mg to 300 mg daily | Up to 12 months | Consistent and marked lowering of peripheral blood eosinophils | researchgate.netareteiatx.com |

| Patients with Chronic Rhinosinusitis with Nasal Polyps | Not specified | 6 months | 94% reduction in blood eosinophils; 97% reduction in nasal polyp tissue eosinophils | researchgate.net |

| Patients with Hypereosinophilic Syndromes | 150 mg twice daily | 12 weeks | 40% of patients had a ≥50% reduction in corticosteroid dose; 30% had a decline in AEC to ≤10/µL | researchgate.net |

| General Observation in Clinical Trials | Not specified | Not specified | Approximately 50% decrease in peripheral blood basophils | areteiatx.com |

Preclinical Disease Model Investigations

Neurodegenerative Disease Models

The primary focus of preclinical research on dexpramipexole (B1663564) has been in the realm of neurodegenerative diseases, where mitochondrial dysfunction and neuronal death are common pathological hallmarks.

Amyotrophic Lateral Sclerosis Models

Amyotrophic Lateral Sclerosis (ALS) was an initial therapeutic target for dexpramipexole, leading to extensive evaluation in relevant preclinical models.

The SOD1G93A transgenic mouse is a widely utilized model that recapitulates many features of ALS by overexpressing a mutated human superoxide (B77818) dismutase 1 (SOD1) gene. nih.govplos.org This model is characterized by progressive motor neuron loss, muscle weakness, and a shortened lifespan. nih.govplos.org

Studies on dexpramipexole in SOD1G93A mice have yielded conflicting results. An early study reported that dexpramipexole extended survival in these mice by approximately 10 days. plos.org However, a subsequent, more rigorously designed study found no significant effect of dexpramipexole on neuromotor disease progression or survival in high-copy B6-SJL-SOD1G93A/Gur1 mice. nih.govplos.orgnih.gov This later study was specifically designed to be appropriately powered, sibling-matched, and gender-balanced to ensure the reliability of the findings. nih.govnih.govresearchgate.net The mice in this study received dexpramipexole dihydrochloride (B599025) in their drinking water, achieving steady-state plasma concentrations comparable to those in human clinical trials. nih.govplos.org Despite this, no therapeutic benefit was observed. nih.govplos.orgnih.gov

| Study | Mouse Strain | Key Findings | Reference |

| Danzeisen et al. (2006) | C57-B6-SOD1G93A/Gur1 | Extended survival by ~10 days | plos.org |

| Vieira et al. (2014) | B6-SJL-SOD1G93A/Gur1 | No significant effect on disease progression or survival | nih.govplos.orgnih.gov |

The protein TDP-43 is a key component of the pathological inclusions found in the majority of ALS cases. aginganddisease.org Therefore, in vitro models utilizing TDP-43 have become crucial for studying the disease. In one study, primary rat cortical neurons were transfected with either wild-type or mutant human TDP-43 to induce neurodegeneration. nih.govnih.govresearchgate.net

When these neuronal cultures were treated with dexpramipexole, a marginally significant improvement in a single marker of neuronal survival was observed, but only at the highest concentration tested (10 µM). nih.govnih.govresearchgate.net This modest effect suggests a limited direct neuroprotective capacity of dexpramipexole in this specific model of TDP-43 proteinopathy. nih.govnih.govresearchgate.net

| Model System | Treatment | Outcome Measure | Result | Reference |

| Primary rat cortical neurons with TDP-43 | Dexpramipexole (10 µM) | Neuronal survival | Marginally significant improvement | nih.govnih.govresearchgate.net |

The discordant findings in the SOD1G93A mouse model highlight the critical importance of rigorous study design in preclinical ALS research. plos.org Early studies that showed a positive effect of dexpramipexole were later criticized for methodological limitations, including the use of underpowered cohorts and a lack of gender balancing. nih.govplos.org It is now understood that these factors can significantly confound the interpretation of results in ALS mouse models. plos.org

Consensus guidelines for preclinical animal research in ALS have since been established to address these issues and improve the translatability of preclinical findings to human clinical trials. plos.orgtga.gov.au These guidelines emphasize the need for statistically robust study designs, including adequate sample sizes, randomization, and blinding, to ensure the validity of the results. The advancement of dexpramipexole to clinical trials without the backing of robust and positive preclinical data has been a point of discussion in the field. nih.govplos.org

TDP43-mediated Neurodegeneration Models (In vitro neuronal survival)

Experimental Ischemic Brain Injury Models (Stroke)

Dexpramipexole has also been investigated for its potential neuroprotective effects in the context of ischemic stroke. These studies have utilized both in vitro and in vivo models of cerebral ischemia.

In vitro experiments using primary neural cultures and hippocampal slices subjected to oxygen-glucose deprivation (OGD), a model for ischemia, demonstrated that dexpramipexole could increase mitochondrial ATP production, reduce energy failure, and prevent intracellular calcium overload, ultimately leading to cytoprotection. nih.govcnr.itresearchgate.net The compound also counteracted ATP depletion and neuronal death in hippocampal slices exposed to OGD. nih.govcnr.it

In vivo studies in mice subjected to either transient or permanent middle cerebral artery occlusion (MCAo), a common model for focal ischemic stroke, showed that post-ischemic treatment with dexpramipexole reduced brain infarct size and improved neurological scores. nih.govcnr.it Mass spectrometry imaging confirmed that dexpramipexole was distributed to the ischemic brain tissue. nih.govresearchgate.net

| Model | Key Findings | Reference |

| Primary neural cultures (OGD) | Increased mitochondrial ATP production, reduced cell death | nih.govcnr.itresearchgate.net |

| Hippocampal slices (OGD) | Counteracted ATP depletion, preserved synaptic activity | nih.govcnr.it |

| Mouse MCAo (transient & permanent) | Reduced infarct volume, improved neurological function | nih.govcnr.it |

Progressive Multiple Sclerosis Models

Given the evidence suggesting that mitochondrial dysfunction contributes to the neurodegeneration seen in progressive multiple sclerosis (MS), dexpramipexole has been evaluated in a mouse model of this disease. scispace.comnih.gov

In a study using female non-obese diabetic mice immunized with myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide 35-55 to induce a progressive form of experimental autoimmune encephalomyelitis (EAE), a common model for MS, oral treatment with dexpramipexole was found to delay the progression of disability and extend survival. scispace.comnih.gov Furthermore, the treatment counteracted the reduction of mitochondrial DNA content in the spinal cord and reduced axonal loss. scispace.comnih.gov

In vitro experiments supported these findings, showing that dexpramipexole could sustain the bioenergetics of mouse optic nerve and dorsal root ganglia and protect organotypic mouse cortical cultures from cell death induced by ATP-depleting agents. scispace.comnih.gov Notably, dexpramipexole did not appear to affect the adaptive and innate immune responses in this model. scispace.comnih.gov

| Model | Key Findings | Reference |

| MOG35-55 induced EAE in mice | Delayed disability progression, extended survival, reduced axonal loss | scispace.comnih.gov |

| In vitro mouse optic nerve and dorsal root ganglia | Sustained bioenergetics | scispace.comnih.gov |

| Organotypic mouse cortical cultures | Neuroprotection against ATP depletion | scispace.comnih.gov |

Eosinophil-Associated Disease Models

Preclinical studies have also investigated the potential of dexpramipexole in diseases characterized by elevated eosinophil levels.

While much of the research on dexpramipexole for hypereosinophilic syndromes (HES) comes from clinical trials where an unexpected reduction in eosinophil counts was observed, these findings have prompted further investigation into its mechanism. nih.govmdpi.com In a proof-of-concept study, dexpramipexole was shown to be a glucocorticoid-sparing agent in some patients with HES. nih.gov Examination of bone marrow biopsies from responders in this study revealed a selective absence of mature eosinophils, suggesting that dexpramipexole may interfere with eosinophil maturation. nih.govmdpi.com This has led to the consideration of dexpramipexole as a potential non-biologic treatment for eosinophil-associated disorders. touchrespiratory.com

In a mouse model of ovalbumin-induced pulmonary inflammation, which mimics aspects of allergic asthma, dexpramipexole was shown to have an effect. google.com Further details from specific preclinical asthma models are limited in the provided search results, with more focus on clinical trial outcomes. However, the consistent and marked lowering of peripheral blood eosinophils observed in clinical trials for other conditions has been a primary driver for investigating its use in eosinophilic asthma. researchgate.netwikipedia.org

A study in patients with chronic rhinosinusitis with nasal polyps (CRSwNP) and eosinophilia, which can be considered a human disease model, demonstrated the potent eosinophil-lowering effects of dexpramipexole. nih.govpartners.org In this open-label study, treatment with dexpramipexole resulted in a profound reduction of eosinophils in both peripheral blood and nasal polyp tissue. nih.govpartners.org Specifically, a 94% reduction in blood eosinophils and a 97% reduction in tissue eosinophils were observed after 6 months of treatment. nih.govpartners.org Despite this significant reduction in eosinophils, there was no corresponding significant reduction in the size of the nasal polyps. researchgate.netnih.govpartners.org

Table 2: Eosinophil Reduction in a Human Model of Chronic Rhinosinusitis with Nasal Polyps

| Parameter | Baseline (Mean ± SD) | After 6 Months Treatment (Mean ± SD) | Percentage Reduction | Reference |

|---|---|---|---|---|

| Blood Eosinophil Count (x 10⁹/L) | 0.525 ± 0.465 | 0.031 ± 0.019 | 94% | nih.govpartners.org |

| Nasal Polyp Tissue Eosinophils (per high-power field) | 168 ± 134 | 5 ± 2 | 97% | nih.govpartners.org |

Pharmacological and Molecular Characterization

Dopamine (B1211576) Receptor Binding Affinity and Functional Activity Profiling

Dexpramipexole (B1663564) is characterized by its significantly lower affinity and functional activity at dopamine receptors compared to its enantiomer, pramipexole (B1678040). nih.govneurology.org In vitro studies using human recombinant dopamine D2S and D3 receptors have demonstrated that pramipexole is a high-affinity ligand and a potent functional agonist. neurology.org In contrast, dexpramipexole acts as a much lower-affinity ligand and exhibits low potency agonism at these same receptors. neurology.org

The distinct binding profiles of the two enantiomers are a critical aspect of their pharmacological differentiation. While both enantiomers have been noted for potential neuroprotective properties independent of their dopamine receptor affinity, the high intrinsic dopaminergic activity of pramipexole leads to well-known side effects that limit its therapeutic dosage. neurology.orgresearchgate.net Dexpramipexole's weak interaction with dopamine receptors suggests a reduced likelihood of these characteristic dopaminergic side effects. nih.govresearchgate.net This key difference allows for the administration of much higher clinical doses of dexpramipexole without the need for titration. neurology.org

Table 1: Comparative Dopamine Receptor Activity

| Compound | Receptor Affinity | Functional Activity |

|---|---|---|

| Dexpramipexole | Low-affinity ligand | Low potency agonist |

| Pramipexole | High-affinity ligand | Potent functional agonist |

Comparative Structure-Activity Relationship Analysis with Pramipexole Enantiomers

Dexpramipexole is the (R)-enantiomer of pramipexole, while pramipexole itself is the (S)-enantiomer. wikipedia.orgmdpi.com This stereochemical difference is the fundamental determinant of their divergent pharmacological activities, particularly their affinity for dopamine receptors. mdpi.com The optical purity of these compounds is, therefore, a critical parameter in their synthesis and therapeutic application. mdpi.com

While both enantiomers share the same basic chemical structure, their three-dimensional arrangement is a mirror image, leading to different interactions with chiral biological targets like receptors. The anti-Parkinsonian effects of pramipexole are attributed exclusively to the (S)-isomer. mdpi.com Conversely, dexpramipexole's significantly lower dopamine agonist activity underscores the stereoselectivity of the dopamine D2 and D3 receptors. medchemexpress.cnmedchemexpress.com Despite its weak dopaminergic profile, dexpramipexole has been investigated for other therapeutic indications, such as its potential to reduce eosinophil counts. mdpi.com

Preclinical Pharmacokinetics and Central Nervous System Penetration Studies

Preclinical studies have established that dexpramipexole is a low molecular weight, water-soluble small molecule that is orally bioavailable. nih.govwikipedia.org It exhibits linear pharmacokinetics and dose proportionality. wikipedia.org Following oral administration, dexpramipexole is rapidly absorbed. nih.gov

A crucial aspect of its preclinical profile is its ability to penetrate the central nervous system (CNS). Studies have shown that dexpramipexole rapidly achieves and maintains high concentrations in the CNS relative to plasma levels. nih.govresearchgate.net This efficient brain penetration is a significant characteristic for a compound being investigated for neurological applications. mdpi.com The compound is primarily eliminated unchanged in the urine. nih.gov

Table 2: Preclinical Pharmacokinetic Properties of Dexpramipexole

| Parameter | Finding |

|---|---|

| Oral Bioavailability | High |

| Water Solubility | High |

| Pharmacokinetics | Linear and dose-proportional |

| CNS Penetration | Rapidly achieves and maintains high concentrations relative to plasma |

| Elimination | Primarily as unchanged drug in urine |

Advanced Analytical and Synthetic Methodologies in Dexpramipexole Dihydrochloride Research

Chromatographic Techniques for Research Quantification and Purity Assessment

Chromatography is a cornerstone for the analysis of dexpramipexole (B1663564), providing the means to separate the compound from impurities, its enantiomer, and other molecules in biological samples.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and quantifying dexpramipexole dihydrochloride (B599025) in bulk drug substance and pharmaceutical formulations. scielo.br Methods have been developed to separate dexpramipexole from its S-enantiomer (pramipexole) and other process-related impurities. researchgate.net Chiral HPLC methods are particularly important due to the different biological activities of the two enantiomers. mdpi.comnih.gov

A validated chiral HPLC method for the enantiomeric separation of pramipexole (B1678040) and dexpramipexole utilizes a Chiralpak AD column with a mobile phase consisting of n-hexane, ethanol, and diethylamine (B46881). nih.gov The use of diethylamine in the mobile phase is noted to improve chromatographic efficiency and the resolution between the enantiomers. nih.gov For stability-indicating assays, which assess the compound's stability under various stress conditions, reversed-phase HPLC methods are employed. scielo.br These methods can separate the parent drug from its degradation products, ensuring accurate quantification. scielo.br The validation of these HPLC methods typically conforms to International Council on Harmonisation (ICH) guidelines, establishing parameters like linearity, accuracy, precision, and sensitivity. researchgate.netresearchgate.net

Table 1: Examples of HPLC Methods for Dexpramipexole (and its Enantiomer) Analysis

| Parameter | Method 1 (Chiral Separation) nih.gov | Method 2 (Stability-Indicating) scielo.br | Method 3 (Impurity Profiling) researchgate.net |

|---|---|---|---|

| Column | Chiralpak AD (250 mm x 4.6 mm, 10 µm) | Ace5-C18 (250 mm x 4.6 mm, 5 µm) | Chiralpak AD-H (150 x 4.6 mm, 5µm) |

| Mobile Phase | n-hexane:ethanol:diethylamine (70:30:0.1, v/v/v) | 10 mmol L⁻¹ ammonium (B1175870) acetate:acetonitrile (75:25 v/v) | n-hexane:ethanol:n-butylamine (75:25:0.1 v/v/v) |

| Flow Rate | Not specified (but resolution >8) | 1.0 mL/min (implied) | 1.2 mL/min |

| Detection (UV) | Not specified | 260 nm | 260 nm |

| LOD | 300 ng/mL (for R-enantiomer) | 0.023 µg/mL | Not specified |

| LOQ | 900 ng/mL (for R-enantiomer) | 0.071 µg/mL | 0.25–0.55 μg/ml (for impurities) |

For the quantification of dexpramipexole in biological matrices such as human plasma, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity. nih.govnih.gov These bioanalytical methods are essential for pharmacokinetic studies. nih.gov The development of a high-sensitivity chiral LC-MS/MS method was necessary to evaluate the potential for in vivo chiral interconversion of dexpramipexole to its S-enantiomer, pramipexole. nih.govresearchgate.net

A typical LC-MS/MS workflow involves sample extraction from plasma, often using liquid-liquid extraction or solid-phase extraction (SPE), followed by chromatographic separation and detection by a triple quadrupole mass spectrometer. nih.govnih.gov The mass spectrometer is operated in multiple-reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition for the analyte. nih.gov A validated method demonstrated a lower limit of quantitation (LLOQ) for the S-enantiomer of 0.1 ng/mL in the presence of a high concentration (2000 ng/mL) of dexpramipexole, showcasing the method's sensitivity and selectivity. nih.gov

Table 2: Example of a Chiral LC-MS/MS Method for Dexpramipexole Enantiomer in Human Plasma nih.gov

| Parameter | Method Details |

|---|---|

| Sample Preparation | Liquid-liquid extraction using ethyl acetate |

| Chromatography Column | CHIRALPAK ID |

| Elution | pH gradient conditions |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI) |

| Key Validation Parameter | LLOQ for S-enantiomer: 0.1 ng/ml in the presence of 2000 ng/ml of R-enantiomer (dexpramipexole) |

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry Imaging for In Vivo Tissue Distribution Analysis

Mass Spectrometry Imaging (MSI) is a powerful, label-free technique used to visualize the spatial distribution of drugs, metabolites, and endogenous molecules directly in tissue sections. drugtargetreview.comamericanpharmaceuticalreview.comnih.gov This methodology has been applied to study the in vivo distribution of dexpramipexole within the brain, particularly in the context of experimental ischemic stroke. nih.govresearchgate.net

The technique, often using Matrix-Assisted Laser Desorption/Ionization (MALDI), involves coating a thin tissue section with an energy-absorbing matrix. nih.gov A laser is then rastered across the tissue, desorbing and ionizing molecules at each spot, which are subsequently analyzed by a mass spectrometer to generate a molecular image. americanpharmaceuticalreview.com

In studies with mice subjected to middle cerebral artery occlusion, MALDI-MSI was used to determine the content and distribution of dexpramipexole in the brain. nih.gov The results showed that dexpramipexole was evenly distributed throughout the brain and the ischemic penumbra, reaching concentrations in the range of 10–20 µM. nih.govresearchgate.net This finding was crucial as it confirmed that the drug penetrates the brain and reaches concentrations found to be neuroprotective in in vitro experiments. nih.gov The MSI experiments typically utilize a high-resolution mass spectrometer, such as an Orbitrap, to accurately identify and quantify the drug from the complex tissue background. nih.gov

Synthetic Routes and Chiral Resolution of Enantiomeric Intermediates

The production of dexpramipexole as a single enantiomer requires a stereoselective synthetic strategy. nih.gov The core structure is 2-amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole, which has a stereogenic center at the C6 position. mdpi.com Dexpramipexole is the (R)-enantiomer. mdpi.comnih.gov

Synthetic routes often start from racemic 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole (B27050) or a related precursor. mdpi.comgoogleapis.com One common approach involves the acylation of the 6-amino group followed by reduction. googleapis.comgoogle.com However, the critical step in producing enantiomerically pure dexpramipexole is the chiral resolution of a racemic intermediate or the final racemic amine. mdpi.comgoogle.com

Several methods for chiral resolution have been described:

Fractional Crystallization: This classic method involves reacting the racemic amine with an optically active acid to form diastereomeric salts. google.com These salts have different solubilities, allowing one to be crystallized preferentially from the solution. google.com

Preparative Chiral HPLC: The racemic mixture can be separated into its constituent enantiomers using chromatography on a chiral stationary phase. mdpi.com This method can achieve high enantiomeric purity. dntb.gov.ua

Enzymatic Resolution: This chemoenzymatic approach is highly efficient and environmentally friendly. mdpi.comresearchgate.net It often involves the use of lipases, such as Candida antarctica lipase (B570770) A (CAL-A), to selectively catalyze a reaction on one enantiomer of a chiral intermediate, such as an alcohol or an ester. mdpi.com For instance, a lipase can selectively acylate one enantiomer of a racemic alcohol, leaving the other unreacted. mdpi.comresearchgate.net The resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer can then be easily separated. Through careful optimization of reaction conditions, including the choice of solvent and acyl donor, key chiral alcohol intermediates can be obtained with very high enantiomeric excess (>98% ee), which are then converted to (R)-pramipexole (dexpramipexole). mdpi.com

Future Research Directions and Unexplored Avenues in Dexpramipexole Dihydrochloride Research

Elucidation of Presently Unknown Mechanisms of Action (e.g., Eosinophil-Lowering Activity)

A key area for future research is the complete elucidation of dexpramipexole's mechanism of action, particularly its notable eosinophil-lowering effect. nih.gov While clinical trials have consistently demonstrated a significant, dose-dependent reduction in peripheral blood eosinophils, the precise molecular pathways responsible for this effect are not fully understood. nih.govpartners.orgareteiatx.com Research collaborations are underway to further characterize this eosinophil-depleting mechanism. areteiatx.com

Initial studies using induced pluripotent stem cell (iPSC) culture systems have suggested that dexpramipexole (B1663564) may inhibit the maturation of eosinophil progenitor cells. areteiatx.com Further investigation into the molecular pathways governing eosinophil development and how dexpramipexole interacts with them is a critical next step. areteiatx.com Understanding this mechanism is paramount, as it could unlock the full therapeutic potential of dexpramipexole in a range of eosinophil-associated diseases (EADs), including hypereosinophilic syndrome (HES) and severe asthma. nih.govareteiatx.com

Identification of Novel Molecular Targets Beyond Mitochondrial Components

The neuroprotective effects of dexpramipexole have been largely attributed to its actions on mitochondria. nih.govnih.gov It is believed to enhance mitochondrial efficiency, reduce the production of reactive oxygen species (ROS), and inhibit apoptotic pathways. clinicaltrialsarena.comnih.gov Specifically, dexpramipexole appears to act directly on mitochondria to stabilize ion conductances and maintain the gradients necessary for ATP production. researchgate.net Some research suggests it may inhibit the mitochondrial permeability transition pore (mPTP). researchgate.net

However, the possibility of other, non-mitochondrial molecular targets remains an important area of investigation. For instance, while its R(+) enantiomer, pramipexole (B1678040), has a high affinity for dopamine (B1211576) receptors, dexpramipexole exhibits significantly lower affinity, making dopaminergic side effects less likely. researchgate.net Research into other potential cellular pathways and binding sites could reveal additional mechanisms contributing to its neuroprotective and anti-inflammatory properties. ontosight.ai Identifying these novel targets could not only provide a more complete picture of its pharmacological profile but also suggest new therapeutic indications.

Investigation in Additional Neurodegenerative or Inflammatory Pathologies

Given its demonstrated neuroprotective and anti-inflammatory properties, there is a strong rationale for investigating dexpramipexole in a broader range of neurodegenerative and inflammatory diseases beyond ALS and eosinophilic disorders. patsnap.com The shared pathological features of mitochondrial dysfunction and oxidative stress in conditions like Parkinson's disease, Alzheimer's disease, and Huntington's disease make dexpramipexole a compelling candidate for further study in these areas. ontosight.aipatsnap.com

Preclinical and early-stage research are already exploring its efficacy in these contexts. patsnap.com Furthermore, its profound eosinophil-lowering effects suggest potential applications in other inflammatory conditions where eosinophils play a key role. areteiatx.com Clinical trials are ongoing or have been conducted for eosinophilic asthma, chronic obstructive pulmonary disease (COPD), and chronic rhinosinusitis with nasal polyps. partners.orgpharmaceutical-technology.comexpresspharma.in Future research should continue to explore its utility in other debilitating inflammatory diseases. areteiatx.com A study in a mouse model of fragile X syndrome, a genetic disorder associated with intellectual disability and autistic behaviors, found that dexpramipexole could correct a mitochondrial defect, leading to more mature neurons and a reduction in autistic-like behaviors. yaledailynews.com

Development and Validation of Advanced Preclinical Research Models

The advancement of dexpramipexole research will also depend on the development and use of more sophisticated preclinical models. While initial preclinical testing for ALS showed some promise, subsequent, more rigorous studies in mouse models of the disease did not demonstrate efficacy. plos.orgnih.govnih.gov These conflicting results highlight the need for preclinical models that more accurately recapitulate the complex pathology of human neurodegenerative diseases.

Future preclinical research should utilize a variety of models, including those that reflect both genetic (e.g., SOD1 and TDP-43 mutations in ALS) and sporadic forms of disease. plos.orgnih.govmdpi.com High-content neuronal survival screening in primary neuron cultures is one such approach that can be used to assess the direct effects of dexpramipexole on neuronal viability. plos.orgnih.gov Additionally, the development of models that incorporate non-cell autonomous disease mechanisms, which involve the interplay between different cell types, will be crucial for a more comprehensive evaluation of dexpramipexole's therapeutic potential. plos.orgnih.gov For inflammatory conditions, models that allow for the detailed study of eosinophil trafficking and tissue infiltration will be invaluable. partners.org

Integration with Multi-Omic and Systems Biology Approaches to Mechanistic Studies

To gain a more holistic understanding of dexpramipexole's effects, future research should integrate multi-omic and systems biology approaches. nih.gov These powerful methodologies allow for the simultaneous analysis of various biological molecules, including genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). thermofisher.com By generating and integrating these large datasets, researchers can construct comprehensive models of the biological systems affected by dexpramipexole. nih.govepilepsygenetics.blog

This integrated approach can help to:

Identify novel biomarkers for patient stratification and monitoring treatment response. frontiersin.org

Uncover the complex network of pathways and molecular interactions that are modulated by the drug. nih.gov

Pinpoint key regulatory nodes that could be targeted for more effective therapeutic interventions. nih.gov

For example, applying these techniques to patient samples from clinical trials could reveal the molecular signatures associated with a positive response to dexpramipexole, paving the way for personalized medicine approaches. nih.gov The complexity of the biological interactions underlying neurodegenerative and inflammatory diseases necessitates a move beyond single-pathway analyses to these more comprehensive systems-level investigations. epilepsygenetics.blog

Q & A

Q. What controls are essential when studying dexpramipexole’s enantiomer-specific effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.